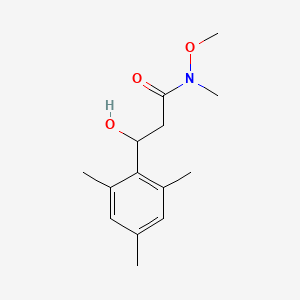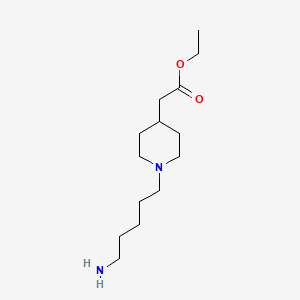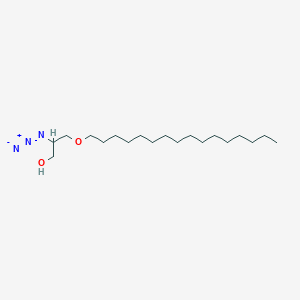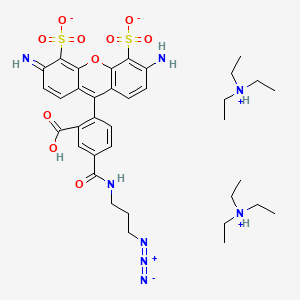
1679326-36-3 (With azidohexyl group)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the CAS number 1679326-36-3, commonly known as AF 488 azide, is a fluorescent dye. This compound is characterized by its azidohexyl group, which makes it particularly useful in various scientific applications. AF 488 azide is a hydrophilic dye that is pH-insensitive over a broad range (from 4 to 10) and exhibits maximum absorption at 495 nm and maximum emission at 519 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AF 488 azide is synthesized through a series of chemical reactions that introduce the azidohexyl group into the dye molecule. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor molecule that can be modified to introduce the azidohexyl group.
Azidation: The precursor molecule undergoes azidation, where an azide group is introduced. This step often involves the use of sodium azide (NaN₃) under specific reaction conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the final AF 488 azide compound with high purity
Industrial Production Methods
In an industrial setting, the production of AF 488 azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor molecule are subjected to azidation reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity
Analyse Des Réactions Chimiques
Types of Reactions
AF 488 azide undergoes several types of chemical reactions, including:
Click Chemistry: This compound is widely used in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). .
Substitution Reactions: The azido group in AF 488 azide can participate in substitution reactions, where it is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes
Alkynes: React with AF 488 azide in click chemistry to form triazole linkages
Major Products Formed
The primary product formed from the reaction of AF 488 azide with alkynes is a triazole-linked conjugate, which is highly stable and useful in various applications .
Applications De Recherche Scientifique
AF 488 azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label in various chemical assays and experiments
Biology: Employed in the labeling of biomolecules such as proteins and antibodies for imaging and detection purposes
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mécanisme D'action
AF 488 azide exerts its effects through its fluorescent properties. The azido group allows it to participate in click chemistry reactions, forming stable triazole linkages with alkynes. This enables the dye to be conjugated to various biomolecules, facilitating their detection and imaging. The high brightness and photostability of AF 488 azide make it ideal for long-term imaging applications .
Comparaison Avec Des Composés Similaires
AF 488 azide is unique due to its combination of high brightness, photostability, and pH insensitivity. Similar compounds include:
Cyanine Dyes: Such as Cyanine5 and Cyanine7, which are also used as fluorescent labels but may have different spectral properties and applications
BDP Dyes: Such as BDP FL amine, which are used for labeling but may differ in their chemical structure and reactivity
AF 488 azide stands out due to its specific absorption and emission properties, making it particularly useful in applications requiring green fluorescence .
Propriétés
Formule moléculaire |
C36H50N8O10S2 |
|---|---|
Poids moléculaire |
819.0 g/mol |
Nom IUPAC |
3-amino-9-[4-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium |
InChI |
InChI=1S/C24H20N6O10S2.2C6H15N/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;2*1-4-7(5-2)6-3/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |
Clé InChI |
KQDNBHWTKODNBU-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


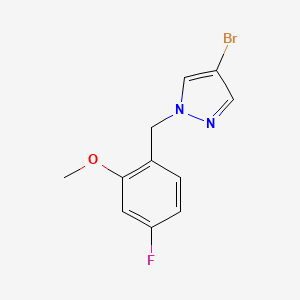
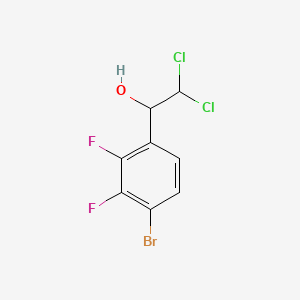
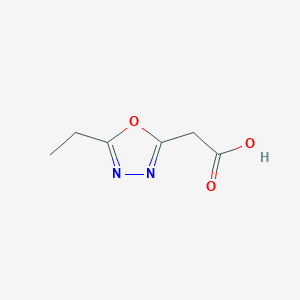
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
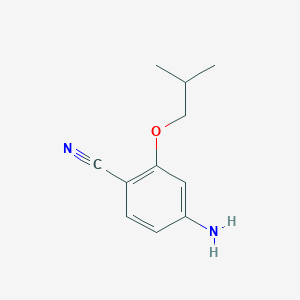
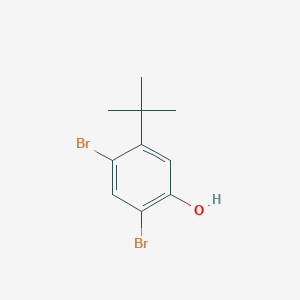
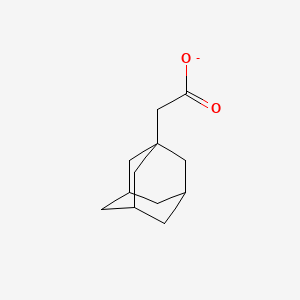
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)
